4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5-dimethylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-cyclopropyl-5,6-dimethylpyrimidine .
Scientific Research Applications
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 4-Chloro-2-cyclopropyl-5,6-dimethyl-pyrimidine
Comparison: 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the synthesis of compounds with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-5-6(2)11-9(7-3-4-7)12-8(5)10/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPESRJJBKXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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